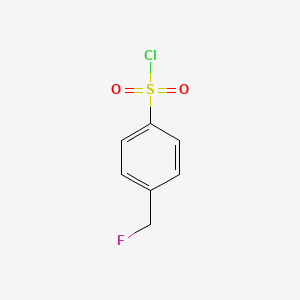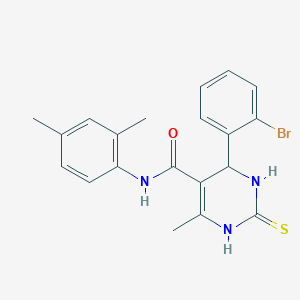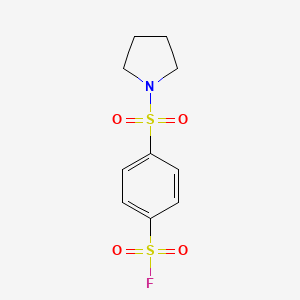
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and has been used in a variety of biochemical and physiological experiments.
Mecanismo De Acción
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. The sulfonyl fluoride group of the compound reacts with the hydroxyl group of the serine residue in the active site, forming a covalent bond that blocks the enzyme's activity. This mechanism of action makes 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride a potent and selective inhibitor of serine proteases.
Biochemical and Physiological Effects:
The inhibition of serine proteases by 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride has a variety of biochemical and physiological effects. It has been shown to block blood coagulation, reduce inflammation, and inhibit tumor growth. In addition, it has been used to study the role of serine proteases in various physiological processes such as digestion, immune response, and cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride in lab experiments is its potency and selectivity as an inhibitor of serine proteases. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its irreversible binding to the enzyme, which can make it difficult to study the enzyme's activity over time.
Direcciones Futuras
There are many future directions for research involving 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride. One area of interest is the development of new drugs that target serine proteases for the treatment of diseases such as cancer and inflammation. Another area of research is the study of the structure and function of serine proteases and their interactions with other enzymes and proteins. Finally, the use of 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride in combination with other inhibitors and drugs may provide new insights into the role of serine proteases in various physiological processes.
Métodos De Síntesis
The synthesis of 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride involves the reaction of 4-chlorobenzenesulfonyl fluoride with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as N,N-dimethylformamide. The resulting product is purified using column chromatography to obtain pure 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride.
Aplicaciones Científicas De Investigación
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride is widely used in scientific research as a potent inhibitor of serine proteases. It has been used to study the role of serine proteases in various physiological processes such as blood coagulation, inflammation, and cancer. It has also been used to study the structure and function of serine proteases and to develop new drugs that target these enzymes.
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSREVQWSNKVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2461892.png)
![3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide](/img/structure/B2461893.png)

![1-(4-Fluorophenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2461897.png)
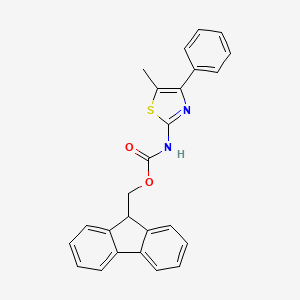
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2461903.png)
![4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2461904.png)
![1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2461906.png)
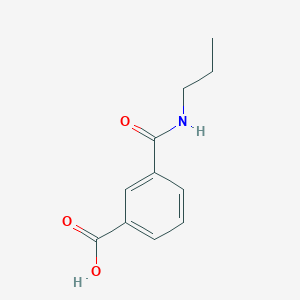
![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)
![4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
